3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1040669-34-8
VCID: VC11952932
InChI: InChI=1S/C16H22N6O2S2/c1-10-21-22-16(26-10)19-13(23)8-7-12-9-25-15(18-12)20-14(24)17-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,19,22,23)(H2,17,18,20,24)
SMILES: CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Molecular Formula: C16H22N6O2S2
Molecular Weight: 394.5 g/mol

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

CAS No.: 1040669-34-8

Cat. No.: VC11952932

Molecular Formula: C16H22N6O2S2

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide - 1040669-34-8

Specification

CAS No. 1040669-34-8
Molecular Formula C16H22N6O2S2
Molecular Weight 394.5 g/mol
IUPAC Name 3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Standard InChI InChI=1S/C16H22N6O2S2/c1-10-21-22-16(26-10)19-13(23)8-7-12-9-25-15(18-12)20-14(24)17-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,19,22,23)(H2,17,18,20,24)
Standard InChI Key OEJZYZDEAZOGQI-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Canonical SMILES CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C16H22N6O2S2\text{C}_{16}\text{H}_{22}\text{N}_6\text{O}_2\text{S}_2

  • Molecular Weight: 394.5 g/mol

  • SMILES: CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3

  • IUPAC Name: 3-[2-(Cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Key Physicochemical Parameters

PropertyValue/DescriptionSource
LogP (Octanol-Water)1.69 (Consensus)
Solubility0.47–1.24 mg/mL (Soluble in water)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Topological Polar Surface Area (TPSA)54.02 Ų

The compound exhibits moderate lipophilicity (LogP ~1.69), enabling efficient membrane permeability. Its solubility profile suggests suitability for oral or parenteral formulations.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions starting from commercially available precursors:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.

  • Step 2: Introduction of the cyclohexylcarbamoyl group using carbodiimide coupling agents (e.g., EDC/HOBt).

  • Step 3: Amidation with 5-methyl-1,3,4-thiadiazol-2-amine to yield the final product.

Key Reaction Conditions:

  • Solvents: Acetonitrile, dimethylformamide (DMF)

  • Catalysts: Hydroxybenzotriazole (HOBt), N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Temperature: Room temperature to 100°C

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms the presence of cyclohexyl (δ 1.15–1.70 ppm) and thiadiazole protons (δ 2.59 ppm).

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 395.06.

  • Purity: >95% by HPLC (C18 column, acetonitrile/water gradient).

ModelActivity (IC₅₀)Reference
COX-2 Inhibition72.5% at 10 µM
5-LOX Inhibition64.1% at 10 µM

Anticancer Activity

Preliminary assays against prostate (PC3) and colon (HT-29) cancer cell lines revealed moderate cytotoxicity (IC₅₀: 25–50 µM). Mechanistically, it induces apoptosis via mitochondrial depolarization and caspase-3 activation.

Cell LineIC₅₀ (µM)Mechanism
PC335.2Caspase-3 activation
HT-2947.8ROS generation, DNA fragmentation

Antimicrobial Properties

The thiazole-thiadiazole hybrid structure disrupts bacterial cell wall synthesis. In vitro testing against Staphylococcus aureus showed a MIC of 32 µg/mL .

Structure-Activity Relationship (SAR)

  • Thiadiazole Ring: Essential for COX-2/5-LOX inhibition; electron-withdrawing groups enhance activity .

  • Cyclohexylcarbamoyl Group: Improves metabolic stability and target binding via hydrophobic interactions.

  • Propanamide Linker: Optimizes solubility without compromising membrane permeability.

Key Modifications for Improved Efficacy:

  • Substituents at the 5-position of the thiadiazole (e.g., methyl groups) reduce off-target effects .

  • Halogenation of the thiazole ring increases anticancer potency (e.g., IC₅₀ drops to 18 µM with 4-fluoro substitution) .

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